4-Bromophenacyl pentanoate

Description

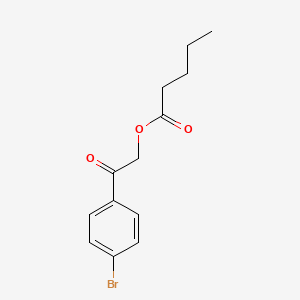

4-Bromophenacyl pentanoate is an organic ester derived from pentanoic acid and 4-bromophenacyl alcohol. The compound features a bromine atom at the para position of the benzene ring and a pentanoate ester group (Fig. 1). It is structurally related to 4-bromophenacyl bromide (BPB), a known inhibitor of phospholipase A2 and other enzymes, but replaces the bromide with a pentanoate moiety .

Key properties inferred from related compounds:

- Solubility: Likely lipophilic due to the aromatic bromophenyl group and ester chain.

- Applications: Potential use in biochemical studies as a protease inhibitor analog or substrate, similar to BPB .

Properties

CAS No. |

22980-28-5 |

|---|---|

Molecular Formula |

C13H15BrO3 |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] pentanoate |

InChI |

InChI=1S/C13H15BrO3/c1-2-3-4-13(16)17-9-12(15)10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3 |

InChI Key |

VEDRYOHPAXBVIU-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |

Other CAS No. |

22980-28-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

4-Bromophenacyl pentanoate undergoes hydrolysis under acidic or basic conditions to yield 4-bromophenacyl alcohol and pentanoic acid.

Acid-Catalyzed Hydrolysis

-

Conditions : Reflux with dilute sulfuric acid (H₂SO₄) in aqueous ethanol (66% v/v) at 80°C for 30 minutes .

-

Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis

-

Conditions : Treatment with sodium hydroxide (NaOH) or sodium acetate in ethanol at 25°C for 5–80 minutes .

-

Mechanism : Nucleophilic acyl substitution by hydroxide ions, forming the sodium salt of pentanoic acid.

-

Notes : Hydrolysis is accelerated by carboxylic acid salts (e.g., sodium formate), which act as catalysts .

Transesterification

This reaction replaces the pentanoate group with other alcohols.

Key Finding : Crown ethers enhance reaction rates by stabilizing ionic intermediates .

Nucleophilic Substitution

The bromine atom at the para position participates in aromatic substitution reactions.

Ullmann Coupling

-

Conditions : Copper-catalyzed coupling with aryl halides in DMF at 120°C .

-

Product : Biaryl derivatives (e.g., 4,4'-dibromobiphenyl).

Suzuki-Miyaura Cross-Coupling

-

Conditions : Palladium catalyst (Pd(PPh₃)₄), arylboronic acid, K₂CO₃ in THF/H₂O .

-

Product : Functionalized biphenyl compounds.

Derivatization in Analytical Chemistry

This compound is used to derivatize carboxylic acids for GC-MS analysis :

| Analyte | Derivatization Conditions | Detection Limit |

|---|---|---|

| Pentanoic acid | 0.01 M dicyclohexyl-18-crown-6, 80°C, 2 hr | 0.1 ng/mL |

| Lactic acid | BSTFA/pyridine, 70°C, 3 hr | 0.5 ng/mL |

Note : Derivatization improves chromatographic resolution and sensitivity for trace analysis .

Stability and Side Reactions

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Functional Properties of Selected Compounds

| Compound | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|

| This compound | ~285.1 (est.) | Bromophenyl, pentanoate | Enzyme inhibition, biochemistry |

| 4-Bromophenacyl bromide | 277.93 | Bromophenyl, bromide | Phospholipase A2 inhibition |

| Methyl pentanoate | 116.16 | Methyl ester | Combustion studies, biofuels |

| Pentanoic acid | 102.13 | Carboxylic acid | HDAC inhibition, bioproduction |

Research Findings and Mechanistic Insights

- Enzyme Inhibition: this compound’s bromophenyl group may competitively bind to enzyme active sites, similar to BPB, while the pentanoate tail could sterically hinder substrate access .

- Hydrolysis Dynamics: In aqueous environments, the ester may hydrolyze to 4-bromophenacyl alcohol and pentanoate, linking its activity to both the parent compound and its metabolites .

- Thermal Stability: Compared to methyl pentanoate, the brominated aromatic structure likely increases thermal stability, making it less volatile but more suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.